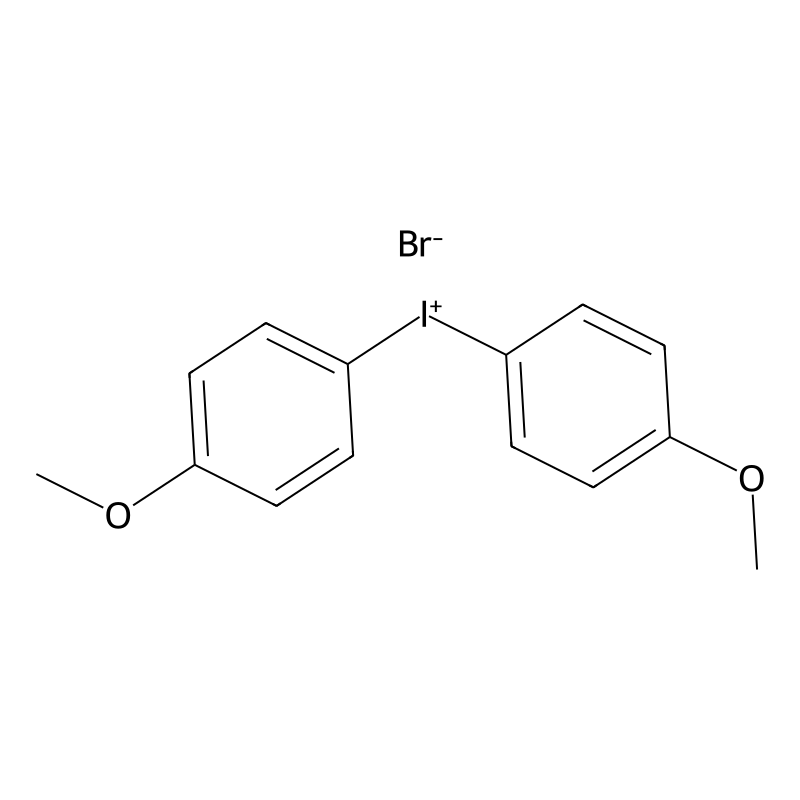

Bis(4-methoxyphenyl)iodonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Aryl Iodination: Bis(p-methoxyphenyl)iodonium bromide serves as a convenient and efficient reagent for aryl iodination reactions. The iodonium cation (I+) acts as a source of electrophilic iodine, readily transferring the iodine atom to aromatic compounds. This method offers several advantages over traditional iodination techniques, including milder reaction conditions and compatibility with various functional groups PubChem, Bis(p-methoxyphenyl)iodonium bromide: .

Medicinal Chemistry

- Protein Tyrosine Kinase (PTK) Inhibitors: Some studies have investigated Bis(p-methoxyphenyl)iodonium bromide's potential as a lead compound for developing protein tyrosine kinase (PTK) inhibitors. PTKs are enzymes involved in cell signaling pathways, and their inhibition can be a strategy for cancer treatment. Bis(p-methoxyphenyl)iodonium bromide's ability to interact with these enzymes is currently under exploration NCBI, Development of Novel Protein Tyrosine Kinase Inhibitors. Design, Synthesis, and Biological Evaluation of Bis(hetaryl)iodonium Bromides: . It is important to note that further research is needed to determine its efficacy and potential for drug development.

Bis(4-methoxyphenyl)iodonium bromide is a chemical compound with the molecular formula C₁₄H₁₄BrIO₂ and a CAS number of 19231-06-2. This compound is characterized by the presence of an iodine atom bonded to two para-methoxyphenyl groups and a bromide ion. It appears as a crystalline solid and is known for its stability under inert atmospheric conditions, although it should be stored in a dark place to prevent degradation due to light exposure . The compound is classified as harmful if swallowed and may cause allergic skin reactions, indicating its potential toxicity .

- Electrophilic Aromatic Substitution: The iodine atom acts as an electrophile, facilitating the substitution of hydrogen atoms on aromatic rings.

- Photoinitiation: In the presence of ultraviolet light, this compound can generate reactive species that initiate polymerization reactions.

- Reductive Decomposition: In certain conditions, it can be reduced to yield iodide ions and corresponding phenols.

These reactions highlight its utility in synthetic organic chemistry, particularly in the synthesis of complex organic molecules .

Several methods exist for synthesizing bis(4-methoxyphenyl)iodonium bromide:

- Iodination of Anisole Derivatives: This method involves the reaction of anisole derivatives with iodine and a suitable oxidizing agent under controlled conditions.

- Direct Reaction with Iodine: Mixing 4-methoxyphenyl compounds with iodine in the presence of a brominating agent can yield bis(4-methoxyphenyl)iodonium bromide.

- Salt Formation: The compound can also be synthesized by reacting diphenyliodonium salts with bromide sources.

These methods vary in efficiency and yield, often influenced by reaction conditions such as temperature and solvent choice .

Bis(4-methoxyphenyl)iodonium bromide has several applications:

- Photoinitiators: It is widely used in photopolymerization processes for coatings and adhesives.

- Organic Synthesis: The compound serves as an electrophilic reagent in various synthetic pathways.

- Biochemical Research: Its ability to inhibit amino acid utilization makes it useful in studying metabolic pathways.

These applications underscore its versatility in both industrial and research settings .

Interaction studies involving bis(4-methoxyphenyl)iodonium bromide have shown that it can participate in various biochemical interactions. Its role as an inhibitor suggests potential interactions with enzymes involved in amino acid metabolism. Additionally, studies focusing on its reactivity with nucleophiles have provided insights into its electrophilic nature, which is crucial for understanding its behavior in organic reactions .

Several compounds share structural similarities with bis(4-methoxyphenyl)iodonium bromide, including:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Bis(4-anisyl)iodonium bromide | C₁₆H₁₈BrIO₂ | Higher molecular weight; similar reactivity |

| Diphenyliodonium chloride | C₁₂H₁₁ClIO | Chloride instead of bromide; used as a photoinitiator |

| Bis(4-chlorophenyl)iodonium bromide | C₁₄H₁₂BrClIO₂ | Contains chlorine; different electrophilic properties |

The uniqueness of bis(4-methoxyphenyl)iodonium bromide lies in its specific methoxy substituents, which influence its reactivity and biological activity compared to these similar compounds. Its role as a photoinitiator and inhibitor further distinguishes it within this class of compounds .

Traditional oxidative coupling strategies represent the foundational approaches for synthesizing bis(4-methoxyphenyl)iodonium bromide and related diaryliodonium compounds. These methods typically involve the oxidation of aryl iodides or direct coupling of arenes with molecular iodine in the presence of chemical oxidants. The development of these strategies has provided reliable and well-characterized pathways for accessing diaryliodonium salts with predictable yields and reaction conditions.

Meta-Chloroperoxybenzoic Acid Based Synthesis

The utilization of meta-chloroperoxybenzoic acid as an oxidant has emerged as one of the most effective traditional methods for synthesizing diaryliodonium salts, including bis(4-methoxyphenyl)iodonium bromide. This approach involves a one-pot synthesis protocol where aryl iodides are oxidized in the presence of arenes and appropriate acids to generate the desired iodonium compounds. The synthesis of di(4-methoxyphenyl)iodonium tosylate using this method has been successfully demonstrated, with iodine and anisole serving as starting materials in the presence of meta-chloroperoxybenzoic acid and tosic acid. The reaction conditions typically involve dichloromethane as the solvent, with the reaction proceeding at room temperature or slightly elevated temperatures to achieve optimal yields.

The mechanism of this synthesis involves the initial oxidation of the iodoarene precursor to form a hypervalent iodine intermediate, which subsequently undergoes coupling with the electron-rich aromatic substrate. Research has shown that the use of elevated temperature can deliver di(4-methoxyphenyl)iodonium tosylate in seventy-three percent yield within ten minutes. The optimization studies have revealed that both the efficiency of the arylation and the regioselectivity can be enhanced through careful control of reaction parameters and the choice of appropriate coupling partners.

The versatility of this method extends to the preparation of various substituted diaryliodonium salts, with the protocol showing wide applicability for both electron-donating and electron-withdrawing substituents. The reaction typically exhibits high para-selectivity when dealing with substituted arenes, making it particularly suitable for the synthesis of symmetrical compounds like bis(4-methoxyphenyl)iodonium bromide. The subsequent conversion of tosylate salts to bromide salts can be achieved through anion exchange procedures using aqueous potassium bromide solutions.

Sodium Perborate Mediated Synthesis

An alternative traditional approach involves the use of sodium perborate monohydrate as an oxidant in combination with acetic anhydride and concentrated sulfuric acid systems. This method represents a significant advancement in terms of safety and cost-effectiveness compared to chromium-based oxidation systems. The synthesis proceeds through a one-pot protocol where iodoarenes are first oxidized to form soluble iodine(III) intermediates, followed by in situ coupling with activated arenes and final precipitation using excess potassium bromide solutions.

The sodium perborate method has demonstrated effectiveness for both activated and deactivated iodoarenes, with crude yields ranging from twenty-three to ninety-eight percent. The process offers several advantages, including the use of a cheap, safe, and effective oxidant that leaves no toxic residues after the reaction. This contrasts favorably with earlier methods that employed toxic chromium-based oxidation systems, making the sodium perborate approach more environmentally acceptable for large-scale synthesis.

The reaction mechanism involves the formation of intermediate species such as aryl sulfate or bis(sulfate) compounds that are not isolated but react directly with the aromatic coupling partner. The method has been successfully applied to the synthesis of various diaryliodonium bromides, demonstrating its general applicability to compounds structurally related to bis(4-methoxyphenyl)iodonium bromide. The final products are typically obtained through precipitation and washing procedures, followed by air-drying to yield the pure diaryliodonium bromide salts.

Oxone-Based Oxidative Synthesis

Oxone (potassium peroxymonosulfate) has been developed as another versatile and economical oxidant for the synthesis of diaryliodonium salts. This method shows wide applicability and can be used for the preparation of iodonium salts containing both electron-donating groups, such as the methoxy substituents in bis(4-methoxyphenyl)iodonium bromide, and electron-withdrawing groups. The Oxone-based approach offers good yields and can be applied to the preparation of symmetric iodonium salts directly from arenes via a one-pot iodination-oxidation sequence.

The synthetic protocol utilizing Oxone typically involves the treatment of iodoarenes with the oxidant in the presence of suitable arenes and acid systems. The reaction conditions can be optimized to achieve high selectivity and yield, with the method being particularly effective for arenes containing electron-donating substituents like methoxy groups. The formation of bis(4-methoxyphenyl)iodonium bromide through this approach would involve the oxidative coupling of 4-iodoanisole with anisole, or alternatively, the direct synthesis from anisole and molecular iodine.

The advantages of the Oxone-based method include its relatively mild reaction conditions, good functional group tolerance, and the availability of the oxidant as an inexpensive commercial reagent. The method also avoids the use of toxic heavy metal oxidants, making it more suitable for large-scale applications where environmental considerations are important. The reaction typically proceeds under conditions that are compatible with a wide range of aromatic substrates, allowing for the synthesis of diverse diaryliodonium structures.

Arylation Reactions with Nucleophiles

Bis(4-methoxyphenyl)iodonium bromide functions as an electrophilic arylating agent, transferring one aryl group to nucleophiles via ligand-coupled or transition metal-catalyzed pathways. The methoxy groups enhance the stability of the iodonium center while moderating its electrophilicity compared to non-substituted analogs [2] [3].

In metal-free conditions, the reaction proceeds through a three-membered cyclic transition state, where the nucleophile attacks the iodonium center, leading to simultaneous aryl–iodine bond cleavage and aryl–nucleophile bond formation [3]. For example, reactions with thiophene derivatives yield arylthiophenes via direct coupling, with yields influenced by the electronic nature of the nucleophile [2]. Transition metal catalysis, such as copper or palladium, alters the mechanism to involve oxidative addition and reductive elimination steps, enabling broader substrate scope [3].

The steric profile of the para-methoxy groups favors transfer of the less hindered aryl ring in unsymmetrical iodonium salts. This selectivity is critical in synthesizing complex diaryl ethers, where the methoxy-substituted aryl group often acts as a "dummy" ligand, leaving the desired aryl group for functionalization [4].

Table 1: Representative Arylation Reactions Using Bis(4-Methoxyphenyl)Iodonium Bromide

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene | H₂SO₄, NaBO₃·H₂O | Phenyl(2-thienyl)iodonium | 55 | [2] |

| Anisole | Cu(OTf)₂, DMF | 4-Methoxydiphenyl ether | 70 | [3] |

| α-Cyanoacetamide | t-BuOK, THF | α-Aryl-α-cyanoacetamide | 85 | [3] |

Radical Pathways and Single Electron Transfer (SET) Mechanisms

Single electron transfer (SET) mechanisms dominate in reactions involving electron-rich substrates or photoredox catalysis. Bis(4-methoxyphenyl)iodonium bromide undergoes homolytic cleavage under UV light or in the presence of photocatalysts, generating aryl radicals that participate in cascade reactions [3]. For instance, the α-arylation of Morita–Baylis–Hillman acetates proceeds via a radical chain mechanism, where the iodonium salt acts as both an aryl radical precursor and an oxidizing agent [3].

The para-methoxy groups stabilize the transient aryl radicals through resonance, enhancing their lifetime and enabling selective C–H functionalization. Radical trapping experiments with TEMPO confirm the intermediacy of free radicals, as adducts are detected via mass spectrometry [3]. This pathway is particularly effective for constructing quaternary carbon centers, as demonstrated in the arylation of α-nitro-α-fluoroacetamides [3].

Decarboxylative Arylation and Ligand Exchange Dynamics

Decarboxylative arylation leverages the iodonium salt’s ability to act as an arylating agent for carboxylic acid derivatives. Under basic conditions, α-amino acid esters undergo decarboxylation, releasing CO₂ and forming stabilized carbanions that attack the iodonium center. This method preserves chirality, enabling enantioselective synthesis of N-aryl amino acids [3].

Ligand exchange dynamics are pivotal in chemoselective reactions. In cyclic iodonium salts, the methoxy-substituted aryl group exhibits preferential retention, while the non-methoxy aryl group transfers to the nucleophile. This contrasts with acyclic analogs, where steric effects dominate selectivity [4]. For example, azidation reactions with sodium azide exclusively functionalize the electron-deficient aryl ring in mixed iodonium salts, highlighting the interplay between electronic and steric factors [4].

GHS Hazard Statements

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard